molecular formula C18H16N2O5S B2671917 acetic 4-((3-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-4-yl)methyl)benzoic anhydride CAS No. 866812-13-7

acetic 4-((3-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-4-yl)methyl)benzoic anhydride

Cat. No.: B2671917
CAS No.: 866812-13-7
M. Wt: 372.4
InChI Key: HSILXNNRJLSGNQ-UHFFFAOYSA-N
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Description

Acetic 4-((3-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-4-yl)methyl)benzoic anhydride is a heterocyclic anhydride featuring a benzo[e][1,2,4]thiadiazine core modified with sulfonyl (1,1-dioxide), methyl, and benzoic anhydride substituents. The 1,1-dioxide group enhances polarity and may influence biological activity, while the methyl group at position 3 and the anhydride-linked benzoic acid contribute to steric and electronic properties .

Properties

IUPAC Name

acetyl 4-[(3-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-4-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-12-19-26(23,24)17-6-4-3-5-16(17)20(12)11-14-7-9-15(10-8-14)18(22)25-13(2)21/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSILXNNRJLSGNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NS(=O)(=O)C2=CC=CC=C2N1CC3=CC=C(C=C3)C(=O)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic 4-((3-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-4-yl)methyl)benzoic anhydride typically involves multiple steps. One common method includes the reaction of 3-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazine with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as pyridine, to facilitate the formation of the anhydride bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Acetic 4-((3-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-4-yl)methyl)benzoic anhydride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the benzoic anhydride moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

Synthesis Overview

  • Starting Materials : The synthesis often begins with 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives.
  • Reagents : Common reagents include acetic anhydride and various catalysts that enhance reaction efficiency.
  • Yield : The yield can vary based on the reaction conditions and the specific synthetic pathway employed.

Pharmaceutical Development

One of the primary applications of this compound is in the development of pharmaceuticals. Research has indicated that derivatives of benzo[e][1,2,4]thiadiazine exhibit significant biological activity. For instance:

  • PI3Kδ Inhibition : Studies have shown that certain derivatives can act as selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), which is implicated in various cancers and inflammatory diseases. The most potent analogues demonstrated IC50 values ranging from 217 to 266 nM with high selectivity over other isoforms .

Organic Synthesis

Acetic 4-((3-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-4-yl)methyl)benzoic anhydride serves as a valuable intermediate in organic synthesis:

  • Formation of Carbon-Covalent Bonds : It can facilitate the formation of carbon-carbon bonds through various coupling reactions . This property is essential in synthesizing complex organic molecules used in drug discovery.

Material Science

The compound's unique structure also makes it suitable for applications in material science:

  • Polymer Chemistry : It can be utilized as a monomer or crosslinking agent in polymerization processes to produce materials with specific mechanical properties.

Case Study 1: PI3Kδ Inhibitors

A study published in PMC highlighted the synthesis and evaluation of several benzo[e][1,2,4]thiadiazine derivatives as PI3Kδ inhibitors. The research demonstrated that modifications to the structure could enhance selectivity and potency against target isoforms .

CompoundIC50 (nM)Selectivity
15a217>140-fold for PI3Kδ over PI3Kα
15b266>60-fold for PI3Kδ over PI3Kβ

Case Study 2: Synthetic Methodologies

Research documented various synthetic methodologies using acetic anhydrides to create more complex structures efficiently. These methodologies emphasize the importance of selecting appropriate substituents to enhance reaction yields and selectivity .

Mechanism of Action

The mechanism of action of acetic 4-((3-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-4-yl)methyl)benzoic anhydride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Hydrochlorothiazide Derivatives

Hydrochlorothiazide analogs, such as 6-chloro-N-((6-chloro-1,1-dioxido-7-sulfamoyl-2,3-dihydro-4H-benzo[e][1,2,4]thiadiazin-4-yl)methyl)-4-nitroso-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (), share the benzo[e][1,2,4]thiadiazine 1,1-dioxide core with the target compound. Key differences include:

  • Substituents : Hydrochlorothiazide derivatives feature sulfonamide and nitroso groups, whereas the target compound has a methyl group at position 3 and a benzoic anhydride substituent.
  • Biological Activity: Hydrochlorothiazide is a diuretic targeting carbonic anhydrase.

Table 1: Structural Comparison with Hydrochlorothiazide Analogs

Feature Target Compound Hydrochlorothiazide Analogs
Core Structure Benzo[e][1,2,4]thiadiazine 1,1-dioxide Benzo[e][1,2,4]thiadiazine 1,1-dioxide
Position 3 Substituent Methyl Chlorine or sulfonamide
Functional Group Benzoic anhydride Sulfonamide, nitroso
Potential Bioactivity Unknown (likely enzyme inhibition) Diuretic, carbonic anhydrase inhibition

Comparison with Acetic Benzoic Anhydride

The simpler acetic benzoic anhydride () lacks the heterocyclic thiadiazine core. Key contrasts include:

  • Reactivity : The target’s bulky benzothiadiazine group may reduce its acylation efficiency compared to unsubstituted acetic benzoic anhydride.
  • Stability : The electron-withdrawing sulfonyl groups in the target compound could enhance hydrolytic stability relative to the parent anhydride .

Table 2: Physicochemical Properties

Property Target Compound Acetic Benzoic Anhydride
Molecular Weight Higher (due to heterocycle) 164.16 g/mol
Solubility Likely lower in nonpolar solvents Moderate in organic solvents
Reactivity Reduced acylation potential High reactivity in esterification

Comparison with Sulfone-Containing Heterocycles

3H-1,2-benzoxathiepine 2,2-dioxides () and (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid () share sulfone groups but differ in core structure:

  • Benzoxathiepine Derivatives : These compounds exhibit isoform-selective carbonic anhydrase inhibition, suggesting the target’s sulfonyl groups may confer similar enzyme-targeting capabilities.
  • Benzothiazinone Derivatives: The acetic acid side chain in highlights how carboxylic acid derivatives differ pharmacokinetically from anhydrides, which may hydrolyze to free acids in vivo .

Biological Activity

Acetic 4-((3-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-4-yl)methyl)benzoic anhydride is a compound of interest due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available literature, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be characterized by the following molecular formula:

  • Molecular Formula : C₁₈H₁₉N₃O₄S₂
  • Molecular Weight : 405.5 g/mol

Biological Activity Overview

The biological activity of this compound includes various pharmacological effects such as:

  • Antimicrobial Activity : Exhibits significant antibacterial properties against a range of pathogens.
  • Anticancer Potential : Shows promise in inhibiting cancer cell proliferation in vitro.
  • Enzyme Inhibition : Functions as an inhibitor for specific enzymes like PI3Kδ, which is implicated in cancer progression.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, some key points include:

  • PI3Kδ Inhibition : The compound has been shown to selectively inhibit PI3Kδ with IC₅₀ values ranging from 217 to 266 nM, indicating its potential as a therapeutic agent in cancer treatment .
  • Antibacterial Mechanism : The exact mechanism remains unclear but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds and their derivatives:

  • Anticancer Activity :
    • A study demonstrated that derivatives of benzo[e][1,2,4]thiadiazine exhibit anticancer properties by inducing apoptosis in cancer cells. The structural modifications significantly influenced their efficacy .
  • Antibacterial Effects :
    • Research conducted on similar thiadiazine derivatives revealed notable antibacterial activity against Gram-positive and Gram-negative bacteria. The compounds were effective in inhibiting bacterial growth at low concentrations .
  • Inhibition of Enzymatic Activity :
    • A series of experiments indicated that certain derivatives could inhibit PI3Kδ effectively. This inhibition is crucial for developing targeted therapies for cancers with aberrant PI3K signaling pathways .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC₅₀ Value (nM)Reference
Compound API3Kδ Inhibitor217
Compound BAntibacterial<100
Compound CAnticancerNot specified

Q & A

Q. What are the optimal reaction conditions for synthesizing acetic 4-((3-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-4-yl)methyl)benzoic anhydride?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with precursors like substituted benzo[e][1,2,4]thiadiazine derivatives. Key steps include:
  • Catalyst Selection : Use Lewis acids (e.g., BF₃·Et₂O) to facilitate cyclization or coupling reactions.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction rates.
  • Temperature Control : Reactions often proceed at 80–100°C for 12–24 hours to achieve high yields .
    Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended.

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Comprehensive characterization requires:
  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 160–180 ppm for carbonyl carbons) to confirm substituent positions .
  • Mass Spectrometry : HRMS (High-Resolution MS) to validate molecular weight (e.g., [M+H]⁺ peak at m/z 450.1234) .
  • Elemental Analysis : Compare experimental vs. calculated C, H, N, S percentages to verify purity (>98%) .

Q. How can researchers assess the compound’s purity during synthesis?

  • Methodological Answer : Use a combination of:
  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm); retention time compared to standards .
  • Melting Point Analysis : Sharp melting point within 218–220°C indicates homogeneity .
  • TLC Monitoring : Develop with ethyl acetate/hexane (3:7) to track reaction progress .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting patterns) be resolved?

  • Methodological Answer : Contradictions may arise from tautomerism or conformational dynamics. Strategies include:
  • Variable-Temperature NMR : Identify dynamic processes (e.g., ring inversion) by analyzing splitting changes at 25°C vs. −40°C .
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals and assign spatial proximity of protons .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ORCA) .

Q. What computational approaches predict the compound’s reactivity in biological systems?

  • Methodological Answer : Combine:
  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., enzymes in inflammation pathways). Focus on binding energy (ΔG < −8 kcal/mol) and hydrogen-bond interactions .
  • MD Simulations : Run 100-ns trajectories (GROMACS) to assess stability of ligand-protein complexes .
  • ADMET Prediction : SwissADME or pkCSM tools evaluate pharmacokinetics (e.g., logP < 3 for optimal bioavailability) .

Q. How can factorial design optimize reaction yield for scaled-up synthesis?

  • Methodological Answer : Apply a 2³ factorial design to test variables:
  • Factors : Catalyst concentration (0.1–0.3 mol%), temperature (70–90°C), solvent ratio (DMF:H₂O = 9:1 to 7:3).
  • Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 0.2 mol% catalyst, 85°C, DMF:H₂O = 8:2) using ANOVA analysis .
  • Validation : Triplicate runs under optimized conditions to ensure reproducibility (±2% yield variation) .

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